molecular formula C20H27NO3 B1385495 N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline CAS No. 1040693-01-3

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Cat. No.: B1385495
CAS No.: 1040693-01-3
M. Wt: 329.4 g/mol
InChI Key: TWGKCMAUCMAIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline involves several steps. One common synthetic route includes the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol. This intermediate is then reacted with 4-(2-methoxyethoxy)aniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. As an SGLT2 inhibitor, it blocks the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. This helps in lowering blood glucose levels in patients with type 2 diabetes. The molecular pathways involved include the inhibition of the SGLT2 protein, which is responsible for glucose reabsorption in the renal tubules.

Comparison with Similar Compounds

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline can be compared with other SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. For example:

These differences contribute to variations in their efficacy, safety profiles, and clinical applications.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-16(2)19-6-4-5-7-20(19)24-13-12-21-17-8-10-18(11-9-17)23-15-14-22-3/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGKCMAUCMAIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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